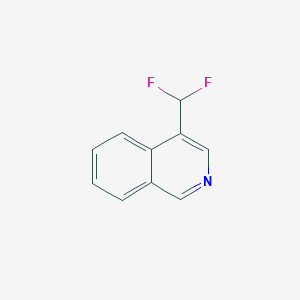![molecular formula C7H4ClN3O B11910736 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)
5-Chloropyrido[3,4-d]pyridazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that belongs to the class of pyridopyridazines This compound is characterized by a fused ring system consisting of a pyridine ring and a pyridazine ring, with a chlorine atom at the 5-position and a ketone group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-dichloropyridine-4-carbonitrile.
Nucleophilic Aromatic Substitution: The 3,5-dichloropyridine-4-carbonitrile undergoes a nucleophilic aromatic substitution reaction to introduce the desired functional groups.
Cyclization: The intermediate product is then subjected to cyclization to form the fused pyridopyridazine ring system.
Chlorination: Finally, the compound is chlorinated at the 5-position to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Batch Processing: Utilizing batch reactors to control reaction conditions and optimize yield.
Continuous Flow Chemistry: Implementing continuous flow reactors for efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloropyrido[3,4-d]pyridazin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Alcohols or amines, depending on the reducing agent used.
Substitution: Derivatives with various substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
5-Chloropyrido[3,4-d]pyridazin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[3,4-d]pyrimidine: Similar fused ring system but with different functional groups.
Pyrido[2,3-b]pyrazine: Another heterocyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H4ClN3O |
|---|---|
Peso molecular |
181.58 g/mol |
Nombre IUPAC |
5-chloro-3H-pyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)3-10-11-7(5)12/h1-3H,(H,11,12) |
Clave InChI |
XOIKZNTWIWCJEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1C=NNC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


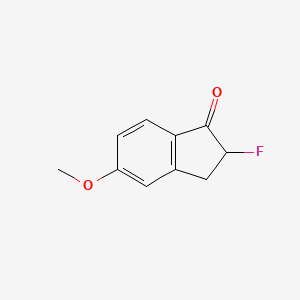

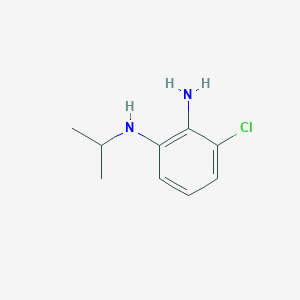
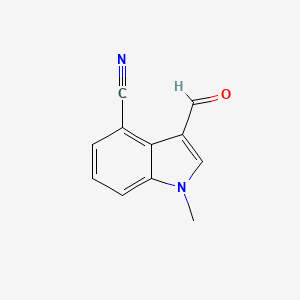


![7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910718.png)
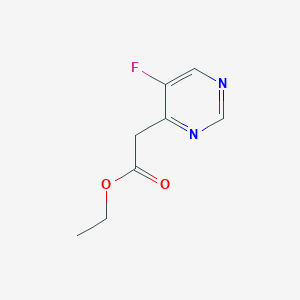

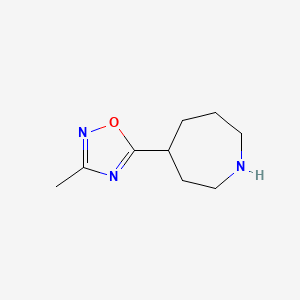
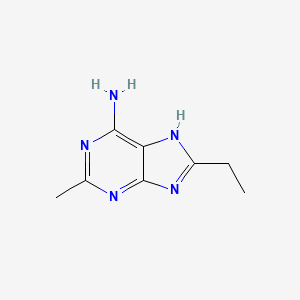
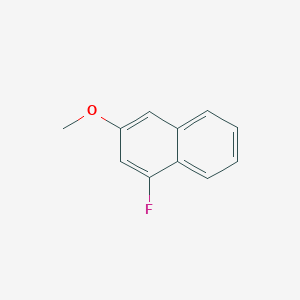
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B11910735.png)
